molecular formula C26H42N8O10S B070763 Spectrozyme tPA CAS No. 161572-29-8

Spectrozyme tPA

Cat. No. B070763
CAS RN: 161572-29-8
M. Wt: 658.7 g/mol
InChI Key: YRHVTNFFGLSGHS-RFNIADBLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spectrozyme tPA is a molecule that contains a total of 80 bonds. There are 42 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 secondary amides (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Synthesis Analysis

Triphenylamine-based electroactive compounds, which are similar to Spectrozyme tPA, have been synthesized and studied for their properties and applications in organic electronics . The synthesis process involves appropriate selection of C–C coupling methods to obtain solution-processable, electroactive materials of tunable donor–acceptor properties .


Molecular Structure Analysis

The molecular structure of Spectrozyme tPA involves a total of 80 bonds, including 42 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 secondary amides (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Spectrozyme tPA is known to bind to fibrin-rich clots and enhance the conversion of plasminogen to plasmin . This process, known as fibrinolysis, results in the degradation of the fibrin matrix of the thrombus .

Scientific Research Applications

  • Plasminogen Activation

    Spectrozyme tPA has been used to study the activation of plasminogen by different plasminogen activators, including urokinase and tissue-type plasminogen activator (tc-tPA). It was found that certain plasmin substrates, including Spectrozyme tPA, can enhance plasminogen activation by inducing conformational changes in the native zymogen (Kolev, Owen, & Machovich, 1995).

  • Comparative Enzymatic Studies

    Research involving vampire bat salivary plasminogen activator (BatPA) compared to human tPA demonstrated that in the presence of fibrin II, both BatPA and tPA exhibited similar catalytic efficiencies when hydrolyzing Spectrozyme tPA. This suggests a distinct cofactor requirement for BatPA, unlike human tPA, and highlights the utility of Spectrozyme tPA in understanding the specificity and efficiency of various plasminogen activators (Bergum & Gardell, 1992).

  • tPA Production and Assay

    A study on the production and assay of tPA from mammalian cells utilized Spectrozyme tPA for detecting transient levels of tPA production. This highlights its application in bioengineering and cellular biology for assessing protein production and regulation (Grierson, Darnbrough, & Macdonald, 1991).

  • Activity Assays for tPA

    Spectrozyme tPA has been pivotal in developing activity assays for tissue plasminogen activator (TPA), especially in monitoring the purification of TPA and understanding its enzymatic behavior (Tang, Li, McGray, & Vecchio, 1984).

  • Engineered Integrin-Specific tPA

    Research involving the engineering of tPA to possess affinity for integrins used Spectrozyme tPA to demonstrate that modified tPA mutants can exhibit high affinity for certain integrins in an RGD-dependent manner. This work suggests potential applications in developing targeted thrombolytic agents (Yamada, Shimada, & Kikuchi, 1996).

  • Stability and Activity of Alteplase

    A study on the enzymatic stability of alteplase solutions used Spectrozyme tPA to measure residual tPA enzyme activity, demonstrating its applicability in pharmacology and drug stability studies (Cutshall, Gorman, Freeman, & Kyle, 2016).

Mechanism of Action

Spectrozyme tPA is a tissue plasminogen activator (tPA). It enhances the conversion of plasminogen to plasmin by binding to fibrin, initiating fibrinolysis with limited systemic proteolysis . This process helps eliminate blood clots or arterial blockages that cause myocardial infarction .

Safety and Hazards

Spectrozyme tPA is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves and eye/face protection .

Future Directions

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, spearheaded by the emergence of endovascular thrombectomy, along with advances in medical therapy, imaging, and other facets of stroke care . The evolution of tPA therapy is directed toward ways to increase the number of AIS patients eligible for the therapy either by speeding up the patient recruitment, so that they fall within the recommended therapeutic window, or by expanding the window with added therapies .

properties

IUPAC Name

acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHVTNFFGLSGHS-RFNIADBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585030
Record name Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spectrozyme tPA

CAS RN

161572-29-8
Record name Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spectrozyme tPA
Reactant of Route 2
Spectrozyme tPA
Reactant of Route 3
Spectrozyme tPA
Reactant of Route 4
Spectrozyme tPA
Reactant of Route 5
Reactant of Route 5
Spectrozyme tPA
Reactant of Route 6
Reactant of Route 6
Spectrozyme tPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.